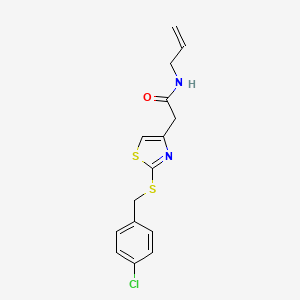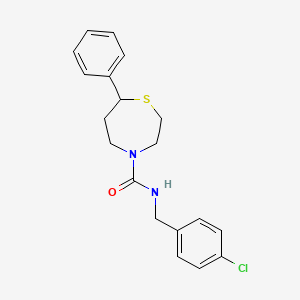
N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTCP, is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Bioassay Studies
A study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explored its structure and potential as a cyclooxygenase-2 inhibitor. Molecular docking and in vitro bioassay studies suggested no inhibition potency for cyclooxygenase-1 and -2 enzymes, indicating specificity in biological activity (Al-Hourani et al., 2016).
Antidepressant and Muscle Relaxant Activities
Research on pyrazole and isoxazole derivatives has highlighted their potential in pharmaceutical applications. One study described N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects (Bailey et al., 1985). Another found certain isoxazole derivatives to have selective muscle relaxant and anticonvulsant activities, demonstrating the utility of tetrazole and related compounds in developing therapeutic agents (Tatee et al., 1986).
Cell Growth Assays
A tetrazolium/formazan assay for cell growth in culture was adapted using a tetrazolium compound, showing that such chemical structures can be applied in biochemical assays to measure cell viability and proliferation (Cory et al., 1991).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be sensitive fluorescence sensors for benzaldehyde-based derivatives, illustrating the application of tetrazole derivatives in chemical sensing (Shi et al., 2015).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(8-12)11-17(18-21-23-24-22-18)19(25)20-16-9-13(2)7-14(3)10-16/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGZQDOYOSJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2846063.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2846067.png)


![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)



![8-methyl-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2846081.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide](/img/structure/B2846083.png)